1-(2-Bromoethyl)-4-fluorobenzene

Catalog No.
S708725
CAS No.
332-42-3
M.F
C8H8BrF
M. Wt
203.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-4-fluorobenzene

CAS Number

332-42-3

Product Name

1-(2-Bromoethyl)-4-fluorobenzene

IUPAC Name

1-(2-bromoethyl)-4-fluorobenzene

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

InChI

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2

InChI Key

FLRUNCJXOVYWDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCBr)F

Synonyms

1-(2-Bromoethyl)-4-fluoro-benzene; 1-(2-Bromoethyl)-4-fluorobenzene; 1-Bromo-2-(4-fluorophenyl)ethane; 4-(2-Bromoethyl)-1-fluorobenzene;

Canonical SMILES

C1=CC(=CC=C1CCBr)F

1-(2-Bromoethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.06 g/mol. It appears as a colorless liquid and is classified under the category of halogenated aromatic compounds. The compound features a bromine atom and a fluorine atom attached to a benzene ring, which significantly influences its chemical reactivity and physical properties .

The structure of 1-(2-Bromoethyl)-4-fluorobenzene consists of a fluorobenzene moiety with a bromoethyl group at the para position relative to the fluorine substituent. This configuration is essential for its reactivity in various

Precursor for Radiotracers

1-(2-Bromoethyl)-4-fluorobenzene is a valuable precursor for the synthesis of radiotracers used in Positron Emission Tomography (PET) scans. By incorporating a radioactive fluorine isotope (e.g., 18F) onto the molecule, researchers can create radiolabeled probes that bind to specific targets in the body. These probes then emit positrons, which are detected by PET scanners to visualize and assess various biological processes. For example, a radiotracer derived from 1-(2-Bromoethyl)-4-fluorobenzene has been developed for imaging and studying the enzyme fatty acid amide hydrolase (FAAH) in the brain, which plays a role in regulating mood and pain perception [].

Organic Synthesis Building Block

The presence of both a bromoethyl group and a fluorophenyl group makes 1-(2-Bromoethyl)-4-fluorobenzene a versatile building block for organic synthesis. The bromoethyl group can participate in various substitution and coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex organic molecules. The fluorophenyl group can also influence the reactivity and properties of the final molecule. This compound has been utilized as a starting material for the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [, ].

, including:

  • Nucleophilic Substitution Reactions: The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to the substitution of the bromine by various nucleophiles.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, such as Grignard reagents or organolithiums, to form biaryl compounds .
  • Hydrobromination: The compound can also be involved in hydrobromination reactions, where it reacts with hydrogen bromide under specific conditions to yield different products .

Several methods exist for synthesizing 1-(2-Bromoethyl)-4-fluorobenzene:

  • Bromination of 4-Fluorotoluene: One common method involves the bromination of 4-fluorotoluene using bromine or hydrogen bromide in the presence of a suitable solvent under controlled conditions. This reaction introduces the bromoethyl group at the desired position on the aromatic ring.
  • Hydrobromination Reaction: Another synthesis route includes hydrobromination of alkenes followed by substitution reactions to introduce the fluorine atom at the para position .

The yield and selectivity of these reactions can vary based on reaction conditions such as temperature, solvent choice, and reaction time.

1-(2-Bromoethyl)-4-fluorobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials due to its unique electronic properties imparted by the halogen substituents.
  • Research: It is often used in research settings for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 1-(2-Bromoethyl)-4-fluorobenzene primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help understand how this compound can be used as a building block in synthesizing more complex organic molecules. The interactions are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Several compounds share structural similarities with 1-(2-Bromoethyl)-4-fluorobenzene. Here are some notable examples:

Compound NameStructureUnique Features
1-(2-Chloroethyl)-4-fluorobenzeneC8H8ClFChlorine instead of bromine; different reactivity profile.
1-(2-Bromoethyl)-3-fluorobenzeneC8H8BrFFluorine at the meta position; alters steric effects.
1-(2-Iodoethyl)-4-fluorobenzeneC8H8IFIodine substituent; typically more reactive than bromine.
1-(2-Bromoethyl)-4-methylbenzeneC9H10BrMethyl group adds bulk; affects solubility and reactivity.

These compounds highlight the uniqueness of 1-(2-Bromoethyl)-4-fluorobenzene due to its specific combination of bromine and fluorine substituents on an aromatic ring, which influences both its chemical behavior and potential applications in synthesis and material science.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluorophenethyl bromide

Dates

Modify: 2023-08-15

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